molecular formula C20H15N3O4 B5504674 4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid

Cat. No.: B5504674
M. Wt: 361.3 g/mol
InChI Key: NATOFFQTIYYKLT-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C20H15N3O4 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.10625597 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A study by Zazouli et al. (2021) focused on the synthesis of novel benzohydrazide and benzoic acid derivatives, including compounds similar to the one . The research explored their crystal structure, Hirshfeld surface analysis, and DFT computational studies. The synthesized compounds were characterized using NMR spectroscopy and X-ray crystallography, revealing insights into their molecular and crystal structures. The study found that molecules are linked through hydrogen bonds, forming a 3D supramolecular network, and highlighted the significance of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions in the crystal packing of these compounds (Zazouli, Lâallam, & Ketatni, 2021).

Molecular Docking and Biological Evaluation

Another aspect of research on related compounds involves their docking and biological evaluation. A study by Devi et al. (2020) synthesized a series of compounds, analyzing their anti-inflammatory properties through molecular docking against COX-2, revealing some compounds' potential as anti-inflammatory agents. This suggests that derivatives of the mentioned compound could have significant biological activities, emphasizing the importance of structural modifications to enhance therapeutic effects (Devi, Rajitha, Swathi, Kumar, & Umamaheswari, 2020).

Applications in Material Science

Research on derivatives of 4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid also extends to material science. Xiao et al. (2006) developed a positive-type photosensitive polyamide using a branched polyamide with a low degree of branching and a specific derivative as a photosensitive compound. This compound showed sensitivity and contrast suitable for creating fine positive images in photosensitive applications, indicating its potential utility in the development of photosensitive materials (Xiao, Inai, Li, Hayakawa, & Kakimoto, 2006).

Properties

IUPAC Name

4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-18(22-17-7-3-5-14-4-1-2-6-16(14)17)19(25)23-21-12-13-8-10-15(11-9-13)20(26)27/h1-12H,(H,22,24)(H,23,25)(H,26,27)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATOFFQTIYYKLT-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.